Phenoxathiin, 2,3,4,7,8-pentachloro-
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Overview
Description
Phenoxathiin, 2,3,4,7,8-pentachloro- is a chlorinated derivative of phenoxathiin, a sulfur-containing heterocyclic compound. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications. The molecular formula of Phenoxathiin, 2,3,4,7,8-pentachloro- is C12H3Cl5OS .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenoxathiin, 2,3,4,7,8-pentachloro- can be synthesized through a multi-step process involving the chlorination of phenoxathiin. One common method involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce chlorine atoms at specific positions on the phenoxathiin ring .
Industrial Production Methods
Industrial production of Phenoxathiin, 2,3,4,7,8-pentachloro- typically involves large-scale chlorination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Phenoxathiin, 2,3,4,7,8-pentachloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced sulfur-containing derivatives.
Substitution: The chlorinated positions on the phenoxathiin ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfur-containing derivatives.
Substitution: Substituted phenoxathiin derivatives
Scientific Research Applications
Phenoxathiin, 2,3,4,7,8-pentachloro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with unique properties
Mechanism of Action
The mechanism of action of Phenoxathiin, 2,3,4,7,8-pentachloro- involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to the modulation of various biochemical processes. The chlorinated positions on the phenoxathiin ring enhance its reactivity and binding affinity to target molecules, contributing to its biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
Phenoxathiin: The parent compound without chlorination.
2,3,4,7,8-Pentachlorodibenzofuran: A structurally similar compound with different heteroatoms.
1,2,3,7,8-Pentachlorodibenzofuran: Another chlorinated derivative with a different substitution pattern
Uniqueness
Phenoxathiin, 2,3,4,7,8-pentachloro- is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
56348-75-5 |
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Molecular Formula |
C12H3Cl5OS |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2,3,4,7,8-pentachlorophenoxathiine |
InChI |
InChI=1S/C12H3Cl5OS/c13-4-1-7-8(2-5(4)14)19-9-3-6(15)10(16)11(17)12(9)18-7/h1-3H |
InChI Key |
FRPXRKBIZCNTHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)SC3=CC(=C(C(=C3O2)Cl)Cl)Cl |
Origin of Product |
United States |
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